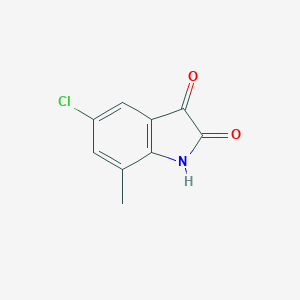

5-Chloro-7-methylisatin

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-5(10)3-6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFQLYHDZZPAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327150 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14389-06-1 | |

| Record name | 5-Chloro-7-methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-7-methylisatin chemical properties and structure

An In-Depth Technical Guide to 5-Chloro-7-methylisatin: Structure, Properties, and Synthetic Utility

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone scaffold in medicinal chemistry and synthetic organic chemistry.[1][2] First identified in the 19th century as an oxidation product of indigo, the isatin core is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds.[2][3] Its unique chemical architecture, featuring a fused aromatic and five-membered lactam ring with two reactive carbonyl groups, allows for extensive and versatile chemical modifications.[3][4] This versatility has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[3][5][6]

This guide focuses on a specific, synthetically valuable derivative: 5-Chloro-7-methylisatin . This compound serves as a crucial building block, offering a platform for introducing chloro and methyl moieties into more complex molecules.[7] Its strategic substitution pattern influences its electronic properties and reactivity, making it a compound of significant interest for researchers, scientists, and drug development professionals seeking to create novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

5-Chloro-7-methylisatin is an orange to brown crystalline powder.[7][8] The core structure consists of an indole ring system, with a chlorine atom substituted at the 5-position and a methyl group at the 7-position of the benzene ring.[7]

-

SMILES: CC1=C2NC(=O)C(=O)C2=CC(Cl)=C1[8]

The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring modulates the reactivity of the isatin core, particularly for electrophilic substitution reactions.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of 5-Chloro-7-methylisatin.

| Property | Value | Reference(s) |

| Molecular Weight | 195.60 g/mol | [9][10] |

| Appearance | Orange to red to brown powder/solid | [7][8][11] |

| Melting Point | 283°C (decomposes) | [12][13][14] |

| Solubility | Sparingly soluble in water | [7][11] |

| Density | ~1.44 - 1.49 g/cm³ (Predicted) | [13][14] |

| pKa | 8.67 ± 0.20 (Predicted) | [14] |

Spectroscopic Characterization

Structural elucidation is critical for confirming the identity and purity of synthetic intermediates. While primary experimental spectra for 5-Chloro-7-methylisatin are not universally published, the following data are predicted based on its structure and known values for analogous isatin derivatives.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton around 11.0 ppm. The two aromatic protons on the benzene ring would appear as distinct signals in the downfield region (7.0-7.8 ppm), likely as doublets or singlets depending on coupling. The methyl group protons would produce a sharp singlet further upfield, typically around 2.3-2.5 ppm.

-

¹³C NMR (Carbon NMR): The spectrum would be characterized by two downfield signals for the C2 (amide) and C3 (ketone) carbonyl carbons, expected between 158 and 185 ppm. The aromatic carbons would resonate in the 110-150 ppm range, with their specific shifts influenced by the chloro and methyl substituents. The methyl carbon would appear as a distinct upfield signal around 18 ppm.[15]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3200 | N-H Stretch | A medium, potentially broad peak characteristic of the amide N-H bond.[15] |

| ~3100-3000 | Aromatic C-H Stretch | Medium intensity peaks for the sp² C-H bonds on the benzene ring.[15] |

| ~2950-2850 | Aliphatic C-H Stretch | A medium intensity peak corresponding to the C-H bonds of the methyl group.[15] |

| ~1745 | C=O Stretch (Ketone, C-3) | A strong, sharp absorption band for the C3 ketone.[16] |

| ~1725 | C=O Stretch (Amide, C-2) | A second strong, sharp absorption band for the C2 amide carbonyl.[15] |

Mass Spectrometry (MS)

In a mass spectrum, 5-Chloro-7-methylisatin would exhibit a characteristic molecular ion peak (M⁺) at m/z 195, corresponding to the nominal mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a prominent M+2 peak at m/z 197 would also be observed, with an intensity of about one-third of the molecular ion peak.

Synthesis and Experimental Protocols

5-Chloro-7-methylisatin can be synthesized through various methods. A common and effective approach involves the cyclization of an appropriate precursor followed by chlorination. The following protocol describes a regioselective synthesis that yields the desired product with high purity.[10]

Protocol: Regioselective Synthesis of 5-Chloro-7-methylisatin

This two-stage process involves the formation of 7-methylisatin followed by regioselective chlorination.

Stage 1: Synthesis of 7-Methylisatin Precursor

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and heating mantle, take 39.2 g (0.4 mole) of concentrated sulfuric acid. Heat the acid to 50-60°C.

-

Precursor Addition: Dissolve 17.8 g (0.1 mole) of 2-(hydroxyimino)-N-(o-tolyl)acetamide in 20 ml of hot acetic acid.

-

Cyclization: Slowly add the dissolved precursor solution to the heated sulfuric acid over a period of 20-30 minutes. This acid-catalyzed cyclization is an exothermic reaction; careful addition is crucial to control the temperature.

-

Cooling: After the addition is complete, cool the reaction mass to room temperature.

Stage 2: Chlorination

-

Gas Purging: Purge the reaction mass with sulfur dioxide (0.03 mole). Sulfur dioxide acts as a catalyst or mediator in the subsequent chlorination step.

-

Chlorine Addition: Add chlorine gas (0.15 mole) to the reaction mixture.

-

Heating and Cooking: Heat the mixture to 60-65°C and maintain this temperature for 2 hours to ensure the completion of the chlorination reaction.[10] This step is regioselective, favoring chlorination at the 5-position due to the directing effects of the existing substituents.

-

Work-up: Quench the reaction by carefully pouring the mass into ice-cold water. The product will precipitate out of the aqueous solution.

-

Isolation: Filter the precipitated solid, wash it with water to remove any remaining acid, and dry it thoroughly. This process typically yields around 15 g (77% yield) of 5-chloro-7-methylindoline-2,3-dione.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chloro-7-methylisatin.

Reactivity and Derivatization Potential

The isatin scaffold is highly reactive, providing multiple sites for chemical modification, which is a key reason for its utility in drug discovery.

-

N-Substitution: The nitrogen atom (N-1) is a nucleophile and can be readily alkylated or acylated to introduce a wide variety of functional groups.[4] This site is often modified to improve properties like solubility or to interact with specific biological targets.

-

C-3 Carbonyl Reactivity: The ketone at the C-3 position is the most reactive electrophilic site. It readily undergoes condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. It is also a key site for aldol-type reactions and the generation of spirocyclic compounds, which are of great interest in medicinal chemistry.[4][17]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, although the existing chloro and methyl groups will direct incoming electrophiles to the remaining open position (C-4 or C-6), and the overall reactivity is influenced by their combined electronic effects.

Potential Derivatization Pathways

Caption: Key reaction pathways for derivatizing 5-Chloro-7-methylisatin.

Applications in Research and Drug Development

5-Chloro-7-methylisatin is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] The broader class of isatin derivatives has been extensively studied for a wide range of biological activities.

-

Anticancer Agents: Many isatin derivatives have shown potent anticancer activity. They can act as inhibitors of key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and other kinases.[16][18] The substitution pattern on the aromatic ring is crucial for this activity, with halogenated derivatives often showing enhanced potency.[6]

-

Antimicrobial and Antiviral Activity: The isatin scaffold is present in compounds with significant antibacterial, antifungal, and antiviral properties.[5][19] For example, the antiviral drug methisazone is an isatin derivative.[5]

-

Central Nervous System (CNS) Activity: Isatin itself is an endogenous compound in humans and exhibits a range of CNS effects, including anticonvulsant and anxiogenic activities.[5][19] This has spurred the development of isatin-based compounds for neurological disorders.

-

Enzyme Inhibition: Isatin derivatives are known inhibitors of various enzymes. A notable example is their activity as monoamine oxidase (MAO) inhibitors, which is relevant for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[4] Structure-activity relationship (SAR) studies have shown that substitution at the C-5 position of the isatin ring is often favorable for MAO inhibitory potential.[4]

The value of 5-Chloro-7-methylisatin lies in its ability to serve as a starting point for generating novel molecules within these therapeutic areas, where the specific combination of chloro and methyl groups can be leveraged to fine-tune biological activity, selectivity, and pharmacokinetic properties.

References

- 5-CHLORO-7-METHYLISATIN 14389-06-1 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErwcwpSVIEeZUXnp10SG0qNJ9RNll0UOzuPn4W6PX_DJ8sOX2oviH3drkoHNj8jUzqvqoVtX0GLg5d1pjT50Ih7g34tzY8UMxNSMZlehcI_D8Mm-UanHOuon0ow1kx_oPyHp_LTsA1r0KrCk2xT5nJg3uKnBMQTLMIroBNhUll-Pk8xvJsM70=]

- Process for the preparation of 5-chloro-7-methylisatin-a-chloride. - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-bXkCMeY9P7p6tgWFVkyeUe6B36ZM_PQv_0hS5OFL9C6UXfl_qfFXfIWMO2_Q49UIhngI7Gt-_6dPZfeKzOW0kv97Z3rTdlc5Y2TtjWk07wdbWUtUWgXmvhAzXSJD9YyTpnoyNQWdwn8=]

- 5-CHLORO-7-METHYLISATIN synthesis - ChemicalBook. [URL: https://www.chemicalbook.

- Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives - (IUCr). [URL: https://journals.iucr.org/e/issues/2021/06/00/gz2128/index.html]

- 5-CHLORO-7-METHYLISATIN | 14389-06-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9210719.htm]

- 14389-06-1, 5-CHLORO-7-METHYLISATIN Formula - ECHEMI. [URL: https://www.echemi.com/products/14389-06-1.html]

- 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/366710]

- 5-Chloro-7-methylisatin, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. [URL: https://www.thermofisher.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9101004/]

- Biological activities of isatin and its derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15877339/]

- Spectroscopic characterization of 7-Methylisatin (NMR, IR, Mass Spec) - Benchchem. [URL: https://www.benchchem.

- Chemical structure of isatin (1H-indole-2,3-dione). - ResearchGate. [URL: https://www.researchgate.

- 5-CHLORO-7-METHYLISATIN - LookChem. [URL: https://www.lookchem.

- Biological activities of isatin and its derivatives - ResearchGate. [URL: https://www.researchgate.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. [URL: https://www.ijirset.com/upload/2024/february/20-IRSET-49939.pdf]

- Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives - ijstr. [URL: https://www.ijstr.

- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. [URL: https://dergipark.org.tr/en/pub/jotcsa/issue/64434/962260]

- Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10950343/]

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7984]

- 5-Chloro-7-methylisatin, 97% - Fisher Scientific. [URL: https://www.fishersci.

- Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202103445]

- The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2100438X]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=L11682]

Sources

- 1. researchgate.net [researchgate.net]

- 2. xisdxjxsu.asia [xisdxjxsu.asia]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijstr.org [ijstr.org]

- 7. Page loading... [guidechem.com]

- 8. L11682.06 [thermofisher.com]

- 9. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-CHLORO-7-METHYLISATIN synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 5-CHLORO-7-METHYLISATIN | 14389-06-1 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. 5-CHLORO-7-METHYLISATIN|lookchem [lookchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. dspace.uevora.pt [dspace.uevora.pt]

- 18. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

5-Chloro-7-methylisatin CAS number 14389-06-1

An In-Depth Technical Guide to 5-Chloro-7-methylisatin (CAS: 14389-06-1): Synthesis, Properties, and Applications in Drug Discovery

Abstract

5-Chloro-7-methylisatin, registered under CAS number 14389-06-1, is a halogenated derivative of the versatile 1H-indole-2,3-dione (isatin) scaffold. While the parent isatin core is renowned for its broad spectrum of biological activities, 5-Chloro-7-methylisatin primarily serves as a crucial and highly valuable intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring both a chloro and a methyl group on the aromatic ring, provides a strategic starting point for the development of novel pharmaceutical agents and other bioactive molecules. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, validated synthesis protocols, potential therapeutic applications, and essential safety and handling procedures.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) and its derivatives are recognized as privileged scaffolds in medicinal chemistry. This is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.[3] The isatin core consists of a planar indole ring system with two carbonyl groups at positions 2 and 3, allowing for extensive chemical modifications.[3] These modifications have yielded compounds with significant anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] 5-Chloro-7-methylisatin leverages this proven scaffold, offering a unique substitution pattern that can be exploited to fine-tune biological activity and pharmacokinetic properties in drug design.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 5-Chloro-7-methylisatin is typically an orange to red or brown crystalline powder.[2]

| Property | Value | Source(s) |

| CAS Number | 14389-06-1 | [5][6][7][8][9][10] |

| Molecular Formula | C₉H₆ClNO₂ | [1][6][8][11] |

| Molecular Weight | 195.60 g/mol | [1][2][11] |

| Appearance | Orange to red to brown powder/solid | [2][8] |

| Melting Point | 283°C (decomposes) | [2][7] |

| Solubility | Sparingly soluble in water. Soluble at 25 mg/mL in appropriate organic solvents. | [1][2] |

| Density | ~1.44 - 1.49 g/cm³ (Predicted) | [2][12] |

| LogP | 1.921 | [2][12] |

| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. | [1][12] |

Synthesis and Chemical Reactivity

The synthesis of 5-Chloro-7-methylisatin is critical for its availability in research. Several methods have been reported, with a common approach involving the regioselective chlorination of a 7-methylisatin precursor.

Workflow for Synthesis of 5-Chloro-7-methylisatin

Caption: Potential mechanism of an isatin derivative inhibiting a kinase pathway.

Experimental Workflow for Biological Screening

Once novel derivatives are synthesized from 5-Chloro-7-methylisatin, a logical screening cascade is required to identify promising lead compounds.

Drug Discovery Screening Workflow

Caption: A typical workflow for screening novel compounds in drug discovery.

Protocol 5.1: In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a standard method to assess the effect of a novel compound on the viability of cancer cells.

Materials:

-

Novel isatin derivative (dissolved in DMSO)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Normal cell line for selectivity (e.g., MCF-10A)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

-

Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety, Handling, and Storage

According to available safety data sheets, 5-Chloro-7-methylisatin is not considered a hazardous substance under the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200). H[5]owever, as with all laboratory chemicals, appropriate safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves. *[5][8] Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid the formation of dust. Ensure adequate ventilation in the work area. *[5][8] Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. *[5] First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes. [8] * Skin: Wash off immediately with plenty of water. [8] * Inhalation: Move to fresh air. [8] * Ingestion: Clean mouth with water and drink plenty of water afterwards. *[8] Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Conclusion

5-Chloro-7-methylisatin (CAS 14389-06-1) is a synthetically valuable building block founded on the biologically privileged isatin scaffold. Its defined physicochemical properties and established synthesis routes make it an accessible and strategic starting material for medicinal chemists and drug discovery scientists. By leveraging this intermediate, researchers can efficiently generate libraries of novel derivatives for screening in oncology, infectious diseases, and other therapeutic areas, continuing the legacy of isatin as a cornerstone of pharmaceutical development.

References

- Process for the preparation of 5-chloro-7-methylisatin-a-chloride. - Google Patents. (n.d.).

-

Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Iconic Research And Engineering Journals, 7(8). Retrieved from [Link]

-

Synthesis and Screening of New Isatin Derivatives - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Retrieved from [Link]

-

5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem. (n.d.). Retrieved from [Link]

-

5-Chloro-7-methylisatin, 97% - Fisher Scientific. (n.d.). Retrieved from [Link]

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - NIH. (n.d.). Retrieved from [Link]

-

5-Chloro-7-methylisatin - 2a biotech. (n.d.). Retrieved from [Link]

-

Synthesis of Isatin Derivatives Exhibiting Antibacterial, Antifungal and Cytotoxic Activities. (2022). Current Organic Synthesis, 19(1). Retrieved from [Link]

-

Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds - DergiPark. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]

-

Biological targets for isatin and its analogues: Implications for therapy - PMC - NIH. (n.d.). Retrieved from [Link]

-

5-CHLORO-7-METHYLISATIN - LookChem. (n.d.). Retrieved from [Link]

-

Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central. (2023). Molecules, 28(20), 7027. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. lbaochemicals.com [lbaochemicals.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. xisdxjxsu.asia [xisdxjxsu.asia]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.es [fishersci.es]

- 7. 5-CHLORO-7-METHYLISATIN | 14389-06-1 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 5-Chloro-7-methylisatin, 97% | Fisher Scientific [fishersci.ca]

- 10. 2abiotech.net [2abiotech.net]

- 11. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

Spectroscopic Data for 5-Chloro-7-methylisatin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Chloro-7-methylisatin, with the systematic IUPAC name 5-chloro-7-methyl-1H-indole-2,3-dione, is a halogenated derivative of isatin.[1] The isatin scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities, including potential anticancer, antiviral, and antimicrobial properties. The strategic placement of a chlorine atom at the 5-position and a methyl group at the 7-position on the isatin core significantly influences the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, modulate its interaction with biological targets, making 5-Chloro-7-methylisatin a compound of considerable interest in the field of drug discovery and development.

Accurate and comprehensive spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous proof of a molecule's identity and purity. This technical guide offers a detailed overview of the key spectroscopic data for 5-Chloro-7-methylisatin, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related isatin derivatives.

Molecular Structure and Properties

-

Molecular Formula: C₉H₆ClNO₂[1]

-

Molecular Weight: 195.60 g/mol [1]

-

Appearance: Typically an orange to red or brown powder.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-7-methylisatin, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-7-methylisatin is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the methyl group protons. The electron-withdrawing nature of the chlorine atom and the two carbonyl groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 5-Chloro-7-methylisatin (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~11.5 | s (broad) | 1H | N-H | The acidic proton of the lactam is typically observed as a broad singlet in the downfield region. Its chemical shift is sensitive to solvent and concentration. |

| ~7.6 | d | 1H | H-4 | This proton is ortho to a carbonyl group and will be deshielded. The coupling to H-6 would result in a doublet. |

| ~7.4 | d | 1H | H-6 | This proton is meta to the chlorine and ortho to the methyl group. It will appear as a doublet due to coupling with H-4. |

| ~2.4 | s | 3H | -CH₃ | The methyl group protons will appear as a singlet in the upfield region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons are expected to be the most downfield signals due to their significant deshielding.

Table 2: Predicted ¹³C NMR Data for 5-Chloro-7-methylisatin (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~183 | C-3 (Ketone C=O) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~159 | C-2 (Amide C=O) | Amide carbonyl carbons are also downfield, but typically slightly upfield from ketone carbonyls. |

| ~149 | C-7a | Quaternary carbon adjacent to the nitrogen and part of the aromatic system. |

| ~138 | C-5 | Aromatic carbon bearing the chlorine atom; its chemical shift is influenced by the inductive effect of the halogen. |

| ~135 | C-7 | Aromatic carbon bearing the methyl group. |

| ~125 | C-3a | Quaternary carbon at the junction of the two rings. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~118 | C-6 | Aromatic CH carbon. |

| ~16 | -CH₃ | The methyl carbon is expected in the upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-7-methylisatin will be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations.

Table 3: Predicted IR Absorption Bands for 5-Chloro-7-methylisatin

| Wavenumber (cm⁻¹) | Vibration | Description |

| ~3200 | N-H stretch | The stretching vibration of the N-H bond in the lactam ring, often broadened due to hydrogen bonding. |

| ~1760 | C=O stretch (Ketone) | A strong absorption band corresponding to the C-3 ketone carbonyl group. |

| ~1730 | C=O stretch (Amide) | A strong absorption band for the C-2 amide carbonyl group. |

| ~1610, ~1470 | C=C stretch (Aromatic) | Characteristic skeletal vibrations of the aromatic ring. |

| ~800 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Chloro-7-methylisatin, the molecular ion peak ([M]⁺) would confirm its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Table 4: Predicted Mass Spectrometry Data for 5-Chloro-7-methylisatin

| m/z | Interpretation |

| 195/197 | [M]⁺˙, Molecular ion peak (with ³⁵Cl/³⁷Cl isotopes) |

| 167/169 | [M - CO]⁺˙, Loss of a carbonyl group |

| 140/142 | [M - CO - HCN]⁺˙, Subsequent loss of hydrogen cyanide |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for isatin derivatives.

NMR Spectroscopy

dot

Caption: NMR Spectroscopy Workflow.

FT-IR Spectroscopy

dot

Caption: Mass Spectrometry Workflow.

Conclusion

The comprehensive spectroscopic analysis of 5-Chloro-7-methylisatin is fundamental to its application in research and development. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and Mass Spec data, grounded in the established principles of spectroscopy and comparison with analogous structures. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. As a molecule of significant interest, the future publication of experimentally derived spectroscopic data for 5-Chloro-7-methylisatin will be a valuable addition to the scientific literature, further aiding in its exploration as a potential therapeutic agent.

References

-

PubChem. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-7-methylisatin

Introduction

5-Chloro-7-methylisatin, a halogenated derivative of isatin (1H-indole-2,3-dione), represents a class of heterocyclic compounds of significant interest to the scientific community. Isatin and its derivatives are recognized as versatile building blocks in organic synthesis, leading to the creation of a wide array of biologically active molecules, including quinolines and other novel heterocycles. Their prevalence in medicinal chemistry underscores their potential in the development of new therapeutic agents, with demonstrated activities ranging from antimicrobial to antiviral.[1]

The journey from a synthesized compound to a viable drug candidate is paved with rigorous characterization. Fundamental to this process is the precise determination of the compound's physical properties. These parameters, primarily melting point and solubility, serve as the initial gatekeepers of quality, purity, and suitability for further development. The melting point provides a rapid and reliable indication of sample purity, while a comprehensive solubility profile is paramount for designing formulations, planning synthetic routes, and developing effective in vitro and in vivo screening assays.

This technical guide offers researchers, scientists, and drug development professionals a detailed examination of the core physical properties of 5-Chloro-7-methylisatin. It provides not only the established data but also presents robust, step-by-step experimental protocols for the determination of these properties. The methodologies are explained with an emphasis on the underlying scientific principles to ensure accuracy, reproducibility, and authoritative grounding in established laboratory practice.

Core Physical Properties of 5-Chloro-7-methylisatin

The fundamental physical characteristics of 5-Chloro-7-methylisatin are summarized below. These values are critical reference points for sample identification and handling.

| Property | Value / Description | Source(s) |

| IUPAC Name | 5-chloro-7-methyl-1H-indole-2,3-dione | [2] |

| CAS Number | 14389-06-1 | [2][3][4] |

| Molecular Formula | C₉H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 195.61 g/mol | [3] |

| Physical Form | Orange solid / Yellow to red to deep-brown powder or crystals | [3] |

| Melting Point | ~283 °C (with decomposition) | [3][5] |

| Water Solubility | Insoluble | [3] |

| Organic Solvent Solubility | No comprehensive public data is available. The parent compound, isatin, exhibits the highest solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone, followed by ketones and esters, with lower solubility in alcohols.[6] Based on this and common laboratory practice, 5-Chloro-7-methylisatin is predicted to be soluble in solvents such as Dimethyl Sulfoxide (DMSO) and DMF. Section 4.0 provides a detailed protocol for its systematic determination. |

Melting Point Analysis: Methodology and Interpretation

The Principle of Melting Point as a Purity Indicator

The melting point of a pure crystalline solid is a distinct physical constant. It is more accurately described as a "melting range," the span of temperature from the first sign of liquefaction to the complete transformation into a liquid. For a highly pure, non-ionic organic compound, this range is typically sharp, often spanning only 0.5-1.0°C.

The presence of even small amounts of soluble impurities disrupts the crystal lattice of the solid. This disruption weakens the intermolecular forces holding the molecules together, resulting in two observable effects:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure compound.

-

Melting Range Broadening: The temperature range over which the entire sample melts becomes significantly wider.

Therefore, a sharp melting range at the expected temperature is a strong indicator of high purity, making this a fundamental quality control technique in synthetic chemistry.

Experimental Protocol for Melting Point Determination

This protocol describes the capillary method, a universally accepted technique for accurate melting point determination.

Materials:

-

5-Chloro-7-methylisatin (sample must be completely dry and finely powdered)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the 5-Chloro-7-methylisatin sample is completely dry. If necessary, dry under vacuum. Moisture can act as an impurity and depress the melting point.

-

If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

-

Capillary Tube Loading:

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Invert a capillary tube and jab the open end into the powder pile several times to force a small amount of sample into the tube.

-

To pack the sample into the sealed end, turn the tube upright and drop it several times through a long glass tube (or tap it gently on the benchtop).

-

The final packed sample height should be approximately 2-3 mm. An overloaded sample will result in a broadened melting range due to inefficient heat transfer.

-

-

Apparatus Setup:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

If the expected melting point is unknown, it is efficient to first perform a rapid determination.

-

Heat the sample at a fast rate (e.g., 10-15 °C per minute) and note the approximate temperature at which it melts. This provides a target for the more accurate measurement.

-

Allow the apparatus to cool at least 20 °C below this approximate point before proceeding.

-

-

Accurate Melting Point Determination:

-

Using a fresh sample in a new capillary tube, heat the apparatus rapidly to a temperature about 15-20 °C below the expected or approximate melting point.

-

Crucially , decrease the heating rate to 1-2 °C per minute . This slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first droplet of liquid becomes visible within the solid matrix.

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting range is reported as T₁ - T₂. For 5-Chloro-7-methylisatin, this should be near 283 °C.[3][5]

-

Visualization of Workflow

Caption: Workflow for Melting Point Determination by Capillary Method.

Trustworthiness and Self-Validation

The protocol's integrity relies on two key factors. First, using a fresh sample for each measurement, especially for the accurate determination after a rapid scan, is mandatory. A previously melted and re-solidified sample may exhibit different crystalline properties, leading to an inaccurate reading. Second, the slow, controlled heating rate near the melting point is non-negotiable for accuracy. Heating too quickly will cause the thermometer reading to lag behind the true temperature of the sample, yielding an erroneously wide and high melting range. Consistent results over multiple, careful measurements validate the findings.

Solubility Profiling

The Principle of "Like Dissolves Like"

Solubility is governed by the balance of intermolecular forces between the solute (5-Chloro-7-methylisatin) and the solvent. The adage "like dissolves like" is a useful heuristic:

-

Polar Solvents (e.g., water, ethanol) tend to dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) tend to dissolve nonpolar solutes.

5-Chloro-7-methylisatin has a complex structure: a rigid, fused-ring isatin core containing polar carbonyl (=O) and amine (N-H) groups, an electronegative chloro- group, and a nonpolar methyl- group. This structure results in poor solubility in water, a highly polar protic solvent.[3] However, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar core without the steric hindrance associated with hydrogen bonding to the carbonyls. The N-H proton of the isatin ring is weakly acidic and may allow the compound to dissolve in a strong aqueous base (e.g., NaOH) via deprotonation to form a more soluble sodium salt.

Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to characterizing the solubility of 5-Chloro-7-methylisatin across a range of relevant solvents.

Materials:

-

5-Chloro-7-methylisatin

-

Test tubes and rack

-

Graduated cylinder or pipettes

-

Vortex mixer

-

Solvents:

-

Deionized Water

-

5% w/v Sodium Hydroxide (NaOH) solution

-

5% w/v Sodium Bicarbonate (NaHCO₃) solution

-

5% v/v Hydrochloric Acid (HCl) solution

-

Common Organic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Methanol, Acetone.

-

Procedure:

-

Standard Measurement: For each solvent, add approximately 25 mg of 5-Chloro-7-methylisatin to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube. This creates a standard concentration for comparison.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for 60 seconds. Consistent agitation is key to ensuring the system reaches equilibrium.

-

Observation and Classification: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear (though possibly colored) solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Systematic Testing: Perform the test sequentially as laid out in the workflow diagram (Section 4.3).

-

Start with water. As the compound is known to be insoluble, this confirms the starting material's expected behavior.[3]

-

Test 5% NaOH. If soluble, it indicates the compound is acidic enough to form a salt with a strong base.

-

Test 5% NaHCO₃. This is a weaker base. If the compound dissolves in NaOH but not NaHCO₃, it is classified as a weak acid.

-

Test 5% HCl. This tests for basic functional groups (amines), which are not present in 5-Chloro-7-methylisatin's core structure. Insolubility is expected.

-

Test Organic Solvents. Systematically test DMSO, DMF, ethanol, etc., to build a profile for practical laboratory use.

-

Visualization of Solubility Testing Workflow

Caption: Systematic Workflow for Qualitative Solubility Classification.

Field Insights for Drug Development

A thorough solubility profile is not an academic exercise; it is a critical dataset for drug development.

-

Aqueous Insolubility: The insolubility of 5-Chloro-7-methylisatin in water is a common challenge for many promising organic compounds.[3] This necessitates the use of formulation strategies (e.g., co-solvents, amorphous solid dispersions) to achieve adequate bioavailability for oral administration.

-

DMSO/DMF Solubility: High solubility in solvents like DMSO is essential for high-throughput screening (HTS). Stock solutions are almost universally prepared in DMSO for testing against biological targets in aqueous assay buffers. Knowing the solubility limit prevents compound precipitation in the assay, which would lead to false-negative results.

-

Process Chemistry: Solubility data in various organic solvents informs the selection of appropriate solvents for reaction workups and, crucially, for purification by recrystallization.

Conclusion

The physical properties of 5-Chloro-7-methylisatin, particularly its high melting point of ~283 °C and its insolubility in water, define its identity and guide its application in a research setting. The melting point serves as a robust, immediate checkpoint for purity following synthesis, while a detailed solubility profile is indispensable for its handling, purification, and evaluation in biological systems. By adhering to the rigorous, well-established protocols detailed in this guide, researchers can ensure the generation of accurate and reliable data, forming a solid foundation for any subsequent investigation into the chemical and biological potential of this promising isatin derivative.

References

-

PubChem. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione. National Center for Biotechnology Information. [Link]

-

ResearchGate. Solubility and Thermodynamic Functions of Isatin in Pure Solvents. [Link]

-

ResearchGate. Structure of Isatin. [Link]

-

ResearchGate. Solubility of a Pharmacological Intermediate Drug Isatin in Different Solvents at Various Temperatures. [Link]

-

ResearchGate. Low Temperature Structural Dynamics of Isatin in Dimethyl Sulfoxide (DMSO) Using. [Link]

-

SciSpace. The solubilities of denatured proteins in different organic solvents. [Link]

Sources

- 1. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 2. 5-chloro-7-methyl-2,3-dihydro-1H-indole-2,3-dione | C9H6ClNO2 | CID 366710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 5-CHLORO-7-METHYLISATIN synthesis - chemicalbook [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Regioselective Synthesis of 5-Chloro-7-methylisatin

Abstract

Isatin (1H-indole-2,3-dione) and its substituted analogues represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties, makes them focal points in modern drug discovery.[3][4] This guide provides an in-depth, technical overview of the synthesis of 5-chloro-7-methylisatin, a key intermediate, from its precursor, 7-methylisatin. We will explore the underlying principles of electrophilic aromatic substitution governing this transformation, evaluate various chlorinating agents, and present a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile molecular framework.

Introduction: The Strategic Importance of Isatin Scaffolds

The isatin core is a synthetically versatile platform due to its unique electronic and structural features.[1][5] The electron-withdrawing nature of the C2 and C3 carbonyl groups deactivates the heterocyclic ring towards electrophilic attack while activating the benzene ring. The presence of substituents on the aromatic ring, such as the methyl group at the C7 position in our starting material, critically influences the regioselectivity of further functionalization.

Halogenation, particularly at the C5 position, has been shown to significantly enhance the biological potency of isatin derivatives.[6] The resulting 5-halo-isatins are crucial building blocks for creating more complex molecules, including potential kinase inhibitors and novel anticancer agents.[7][8] Therefore, a robust and regioselective method for the synthesis of 5-chloro-7-methylisatin is of paramount importance for generating libraries of new chemical entities for pharmacological screening.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 7-Methylisatin | 7-methyl-1H-indole-2,3-dione | 1127-59-9 | C₉H₇NO₂ | 161.16 | - |

| 5-Chloro-7-methylisatin | 5-chloro-7-methyl-1H-indole-2,3-dione | 14389-06-1 | C₉H₆ClNO₂ | 195.60 | Orange to red-brown powder |

[Data sourced from references[9],[10],[11]]

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The chlorination of 7-methylisatin is a classic example of electrophilic aromatic substitution (SEAr). The outcome of the reaction—specifically, the position of the incoming chloro group—is dictated by the electronic effects of the substituents already present on the aromatic ring.

-

Activating Group (Ortho-, Para-directing): The C7-methyl group is an electron-donating group (EDG) via hyperconjugation, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C6) and para (C4) positions relative to itself.

-

Deactivating Group (Meta-directing): The dicarbonyl system, fused to the benzene ring, is strongly electron-withdrawing. This deactivates the ring but directs incoming electrophiles to the positions meta to its points of attachment (C5 and C7).

The position of chlorination is a result of the interplay between these competing effects. The C5 position is meta to the deactivating dicarbonyl group and is not sterically hindered. General studies on isatin itself consistently show that electrophilic halogenation occurs preferentially at the C5 position.[12][13] The presence of the C7-methyl group reinforces this preference, as direct substitution at C4 or C6 would be electronically and sterically disfavored. Thus, high regioselectivity for the 5-chloro product is anticipated.

Caption: Step-by-step workflow for the synthesis of 5-chloro-7-methylisatin.

Materials and Equipment

-

7-Methylisatin (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq), freshly distilled

-

Chlorobenzene (solvent)

-

Ethanol (for recrystallization)

-

Deionized water

-

Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

TLC plates (silica gel 60 F₂₅₄)

-

Büchner funnel and filtration apparatus

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 7-methylisatin (10.0 g, 62.1 mmol). Add chlorobenzene (100 mL) to dissolve the starting material.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Heating: Heat the stirred solution to 50-55°C using a heating mantle.

-

Reagent Addition: In a dropping funnel, place sulfuryl chloride (5.6 mL, 68.3 mmol, 1.1 eq). Add the sulfuryl chloride dropwise to the reaction mixture over a period of 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases, preventing runaway reactions and ensuring selectivity.

-

Reaction: After the addition is complete, increase the temperature to 60-65°C and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot has been consumed.

-

Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. In a separate beaker, prepare 500 mL of an ice-water slurry. Cautiously pour the reaction mixture into the ice-water with vigorous stirring. Causality: This step quenches any unreacted sulfuryl chloride and precipitates the organic product.

-

Isolation: Stir the slurry for 30 minutes, then collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove any residual acids, followed by a small amount of cold hexanes to aid in drying.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified orange-brown crystals and dry them under vacuum.

Expected Yield and Product Characterization

-

Yield: 75-85%

-

Appearance: Orange to red-brown crystalline powder. [9]* ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons and the methyl group. The aromatic region should show a distinct pattern consistent with 1,2,4,5-tetrasubstitution.

-

IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3200-3300), C=O stretching (two distinct peaks, ~1730-1760), and C-Cl stretching (~700-800).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z = 195, with a characteristic M+2 peak at m/z = 197 (approximately 1/3 the intensity of M⁺), confirming the presence of one chlorine atom.

Safety and Handling

Working with sulfuryl chloride requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and causes severe burns. [15]It reacts violently with water, releasing toxic gases (SO₂ and HCl). [16][17]Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield. [18]Keep away from water and bases.

-

Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin.

-

Waste Disposal: All chlorinated solvents and reaction residues must be disposed of in designated hazardous waste containers according to institutional guidelines.

Conclusion and Future Outlook

This guide outlines a reliable and scalable method for the regioselective synthesis of 5-chloro-7-methylisatin. The procedure is grounded in the fundamental principles of electrophilic aromatic substitution and employs a powerful, effective chlorinating agent. The final product is a valuable intermediate for the synthesis of novel isatin-based derivatives. As the demand for new therapeutic agents continues to grow, robust synthetic routes to key building blocks like 5-chloro-7-methylisatin are essential for advancing drug discovery programs targeting a wide range of diseases. [7][19]

References

-

da Silva, J. F. M., et al. (2005). Trichloroisocyanuric acid in H₂SO₄: an efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives. Journal of the Brazilian Chemical Society, 16(4), 695-698. [Link]

- Google Patents. (n.d.). Process for the preparation of 5-chloro-7-methylisatin-a-chloride. (DE688640C).

-

ResearchGate. (2011). Chlorination of isatins with trichloroisocyanuric acid. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1447. [Link]

-

Costa, M. S., et al. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113093. [Link]

-

Kaushik, N., et al. (2022). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 12(41), 26966-26992. [Link]

-

ResearchGate. (2005). (PDF) Trichloroisocyanuric acid in H2SO4: an efficient superelectrophilic reagent for chlorination of isatin and benzene derivatives. Retrieved from [Link]

-

SD Fine-Chem. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (2023). Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Scientific Reports, 13(1), 6649. [Link]

-

Kumar, A., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Current Organic Synthesis, 17(6), 443-453. [Link]

-

Thermo Fisher Scientific. (n.d.). 5-Chloro-7-methylisatin, 97% - Product Specification. Retrieved from [Link]

-

LookChem. (n.d.). 5-CHLORO-7-METHYLISATIN. Retrieved from [Link]

-

Semantic Scholar. (2011). Chlorination of isatins with trichloroisocyanuric acid. Retrieved from [Link]

-

ScholarWorks. (2023). Synthesis of substituted isatins as potential antibacterial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Chloro- and 5,7-Dichloroisatin by Chlorination of Isatin with Trichloroisocyanuric Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Selective Chlorination of Ethers with Sulfuryl Chloride in the Dark. Retrieved from [Link]

-

International Science Community Association. (2016). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 6(6), 1-5. [Link]

-

Iraqi Academic Scientific Journals. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 64(12), 6539-6552. [Link]

- Google Patents. (n.d.). Sulfuryl chloride as chlorinating agent. (EP2794529A1).

-

ResearchGate. (2021). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (2023). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Retrieved from [Link]

- Google Patents. (n.d.). Sulfuryl chloride as chlorinating agent. (CN103998406A).

- Google Patents. (n.d.). Synthesis method of isatin derivatives. (CN101786980A).

-

Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). Chlorination with sulfuryl chloride. (US3920757A).

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery [mdpi.com]

- 4. biomedres.us [biomedres.us]

- 5. CAS 1127-59-9: 7-Methylisatin | CymitQuimica [cymitquimica.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. lookchem.com [lookchem.com]

- 11. 5-Chloro-7-methylisatin, 97% | Fisher Scientific [fishersci.ca]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. 5-Chloro-7-methylisatin, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. dspace.uevora.pt [dspace.uevora.pt]

The Multifaceted Therapeutic Potential of Substituted Isatins: A Technical Guide for Drug Discovery

Abstract

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has emerged as a cornerstone in medicinal chemistry due to the remarkable breadth of biological activities exhibited by its derivatives.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships of substituted isatins. We delve into the significant anticancer, antimicrobial, antiviral, and neuroprotective properties of these compounds, elucidating their mechanisms of action through various cellular pathways. This guide also offers detailed experimental protocols for the synthesis of key isatin derivatives and for the in vitro assessment of their biological activities, aiming to equip researchers with the practical knowledge to advance the development of isatin-based therapeutics.

Introduction: The Isatin Scaffold - A Privileged Structure in Medicinal Chemistry

Isatin is an endogenous indole derivative found in various plants and animal tissues.[4] Its unique structural features, including a planar, aromatic ring system, a reactive C3-ketone, and an amide moiety, make it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic compounds.[7][8] The synthetic tractability of the isatin core allows for substitutions at multiple positions, notably at the N-1 position and on the aromatic ring (C4-C7), as well as derivatization at the C2 and C3 carbonyl groups.[2][7][8] These modifications have profound effects on the physicochemical properties and biological activities of the resulting molecules, leading to the discovery of potent agents with a wide range of therapeutic applications.[1][2][3][4][5][6][7][8]

Anticancer Activities of Substituted Isatins

The development of novel anticancer agents remains a paramount challenge in modern medicine. Substituted isatins have demonstrated significant cytotoxic and antineoplastic properties against a multitude of cancer cell lines, including those of the breast, colon, lung, and liver, as well as multidrug-resistant strains. The anticancer efficacy of isatin derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor progression.[9]

Mechanisms of Anticancer Action

The anticancer effects of substituted isatins are multifaceted, targeting several key cellular processes:

-

Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death (apoptosis).[10] Isatin derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

-

Cell Cycle Arrest: Many isatin derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, most commonly the G2/M phase.[9] This is often achieved through the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).

-

Inhibition of Protein Kinases: Substituted isatins have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can suppress the formation of new blood vessels that supply tumors with essential nutrients.

-

Tubulin Polymerization Inhibition: Several isatin-based compounds exert their anticancer effects by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin, a critical component of the cytoskeleton, leading to mitotic arrest and apoptosis.

Signaling Pathways Targeted by Anticancer Isatin Derivatives

The following diagram illustrates the key signaling pathways targeted by anticancer isatin derivatives, leading to the induction of apoptosis.

Caption: Key signaling pathways modulated by anticancer isatin derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted isatin derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| I-1 | 5-Bromo | MCF-7 (Breast) | 4-13 | [11] |

| I-2 | 5-Nitro | T47D (Breast) | 1.83–24.13 | [9] |

| I-3 | N-benzyl | A-549 (Lung) | 1.17 | [12] |

| I-4 | 5-Fluoro | K562 (Leukemia) | 1.75 | [5] |

| I-5 | Isatin-triazole hybrid | HeLa (Cervical) | 1.3 | [13] |

| I-6 | Isatin-hydrazone | HepG2 (Liver) | <10-100 | [11] |

Antimicrobial Activities of Substituted Isatins

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isatin derivatives have emerged as a promising class of compounds with broad-spectrum activity against various pathogenic bacteria and fungi.[4]

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for all isatin derivatives are not fully elucidated, but several modes of action have been proposed. Some derivatives are believed to inhibit bacterial cell wall synthesis, while others may interfere with essential enzymatic processes or disrupt cell membrane integrity.[14]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative substituted isatin derivatives against selected microbial strains.

| Compound ID | Substitution Pattern | Microbial Strain | MIC (µg/mL) | Reference |

| II-1 | 5-Chloro-isatin-thiazole | E. coli | 8-fold better than chloramphenicol | [15] |

| II-2 | 5-Bromo-isatin derivative | S. aureus | 3.12 | [16] |

| II-3 | Isatin-benzofuran hybrid | B. subtilis | 31.25 | [17] |

| II-4 | Isatin-thiazole hybrid | C. albicans | Equivalent to Nystatin | [18] |

Antiviral Activities of Substituted Isatins

Isatin derivatives have a long history in antiviral research, with methisazone (an N-methylisatin thiosemicarbazone) being one of the first synthetic antiviral drugs.[19] Research in this area continues, with newer derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[20]

Mechanism of Antiviral Action

The antiviral mechanisms of isatin derivatives can vary depending on the virus. For HIV, some derivatives have been shown to inhibit the reverse transcriptase enzyme, which is crucial for viral replication.[20] Others may interfere with viral entry or the synthesis of viral proteins.[20]

Quantitative Data on Antiviral Activity

The following table summarizes the antiviral activity of selected isatin derivatives.

| Compound ID | Substitution Pattern | Virus | EC50 (µg/mL) | Reference |

| III-1 | Norfloxacin-isatin Mannich base | HIV-1 | 11.3 | [20] |

| III-2 | Aminopyrimidinimino isatin | HIV-1 | 12.1-62.1 | [20] |

| III-3 | Isatin-sulfadimidine Schiff base | HIV-1 | 8-15.3 | [20] |

| III-4 | Isatinyl thiosemicarbazone | HIV-1 | 1.69 (µM) | [20] |

Neuroprotective Activities of Substituted Isatins

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Isatin and its derivatives have demonstrated promising neuroprotective effects in various experimental models.[21][22]

Mechanism of Neuroprotective Action

The neuroprotective effects of isatin derivatives are thought to be mediated through multiple mechanisms, including:

-

Anti-inflammatory Effects: Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Certain isatin derivatives can reduce the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in activated microglia.[23][24]

-

Inhibition of Monoamine Oxidase (MAO): Isatin is a known inhibitor of MAO, an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO-B, isatin can increase dopamine levels in the brain, which is beneficial in the context of Parkinson's disease.[25][26]

-

Antioxidant Activity: Some N-substituted isatin derivatives exhibit free radical scavenging properties and can protect neuronal cells from oxidative stress-induced apoptosis.[27]

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

The following diagram outlines a typical workflow for evaluating the anti-neuroinflammatory potential of isatin derivatives in vitro.

Caption: Workflow for assessing the anti-neuroinflammatory effects of isatin derivatives.

Synthesis of Substituted Isatins: Experimental Protocols

The synthetic versatility of isatin allows for the generation of a vast library of derivatives. Below are detailed protocols for the synthesis of key isatin precursors and derivatives.

Sandmeyer Synthesis of Isatin

This classical method is widely used for the synthesis of the isatin core from anilines.[2][7][9][28][29]

Step 1: Synthesis of Isonitrosoacetanilide

-

In a 5 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.

-

Add crystallized sodium sulfate (1300 g), followed by a solution of the appropriate aniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol).

-

Add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.

-

Heat the mixture to a vigorous boil for approximately 1-2 minutes.

-

Cool the reaction mixture, allowing the isonitrosoacetanilide to crystallize.

-

Filter the solid product under suction and air dry.

Step 2: Cyclization to Isatin

-

Warm concentrated sulfuric acid (600 g) to 50°C in a 1 L round-bottom flask equipped with a mechanical stirrer.

-

Slowly add the finely powdered isonitrosoacetanilide (0.46 mol) while maintaining the temperature between 60-70°C.

-

After the addition is complete, heat the solution to 80°C for 10 minutes.

-

Cool the reaction mixture and pour it onto crushed ice (2.5 kg) with stirring.

-

Allow the product to precipitate, then filter, wash with cold water, and dry.

-

Recrystallize the crude isatin from methanol to obtain the pure product.[30]

Synthesis of 5-Bromoisatin

Halogenation of the isatin ring, particularly at the 5-position, often enhances biological activity.[29]

-

To a suspension of pyridinium bromochromate (PBC) (3.12 g, 12 mmol) in glacial acetic acid (25 mL), add a solution of isatin (10 mmol) in a small amount of acetic acid.

-

Heat the reaction mixture at 90°C on a water bath for 20 minutes.

-

After the reaction is complete, add cold water (100 mL) to the mixture.

-

Extract the product with ether (3 x 20 mL).

-

Wash the combined ethereal extracts with aqueous NaHCO3 and water, then dry over Na2SO4.

-

Evaporate the solvent under reduced pressure and recrystallize the crude product from ethanol to yield 5-bromoisatin.

Synthesis of Isatin-β-Thiosemicarbazones

Thiosemicarbazone derivatives of isatin are a well-known class of bioactive compounds.[30][31]

-

Dissolve isatin or a substituted isatin (equimolar amount) and the appropriate thiosemicarbazide in hot ethanol.

-

Add a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture for a short period (typically 10-30 minutes).

-

Cool the solution to allow the isatin-β-thiosemicarbazone product to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry.[31]

In Vitro Biological Evaluation: Experimental Protocols

The following section provides detailed protocols for key in vitro assays to evaluate the biological activities of substituted isatins.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[4][23][32][33]

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the test isatin derivatives (typically in a serial dilution) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.[23][32]

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][18][34][35][36]

-

Prepare serial two-fold dilutions of the test isatin derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (bacteria or fungi) and dilute it to the appropriate concentration.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include appropriate controls: a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[34]

Caspase-3/7 Activity Assay

This fluorometric assay measures the activity of key executioner caspases in apoptosis.[3][10][13][37]

-

Prepare cell lysates from cells treated with the test isatin derivatives.

-

In a 96-well plate, add the cell lysate to a reaction buffer containing a specific fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/490 nm for AFC).

-

The increase in fluorescence is proportional to the caspase-3/7 activity.[13]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of isatin derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

-

Substitution on the Aromatic Ring:

-

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at the C5 and/or C7 positions of the isatin ring generally enhances lipophilicity and can significantly increase anticancer and antimicrobial activities.[3][7][29] 5-bromoisatin and 5-fluoroisatin are often more potent than the parent isatin.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (-NO2) at the C5 position, has been shown to improve anticancer activity.

-

-

Substitution at the N-1 Position:

-

N-Alkylation and N-Arylation: Substitution at the N-1 position with alkyl or aryl groups can modulate the lipophilicity and pharmacokinetic properties of the molecule.[7] N-alkylation has been shown to be effective in enhancing antibacterial activity.[8]

-

N-Mannich Bases: The introduction of N-Mannich bases can also lead to a marked enhancement in antibacterial activity.[8]

-

-

Derivatization at the C3-Carbonyl Group:

-

Schiff Bases and Thiosemicarbazones: The condensation of the C3-carbonyl group with various amines, hydrazines, and thiosemicarbazides to form Schiff bases, hydrazones, and thiosemicarbazones is a common strategy to generate highly active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8]

-

Conclusion and Future Perspectives